Advanced Physicochemical Profiling and Synthetic Applications of 4-Bromo-1-ethyl-1H-indole
Advanced Physicochemical Profiling and Synthetic Applications of 4-Bromo-1-ethyl-1H-indole
Executive Summary
In the landscape of modern medicinal chemistry, functionalized indoles serve as privileged scaffolds for interrogating complex biological targets. Among these, 4-Bromo-1-ethyl-1H-indole (CAS: 1194375-88-6) has emerged as a critical intermediate. Its unique molecular architecture—combining a versatile halogen handle at the C4 position with a lipophilic ethyl group at the N1 position—enables the rapid diversification required for structure-activity relationship (SAR) campaigns. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in advanced therapeutics (such as Mcl-1 and P2X7R inhibition), and field-proven synthetic protocols designed for high-yield, self-validating execution.
Molecular Architecture & Physicochemical Profile
The strategic placement of substituents on the indole core dictates both its chemical reactivity and its pharmacokinetic potential.
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The C4-Bromine Handle: The bromine atom at the C4 position acts as an essential synthetic vector. It is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to append bulky aryl or heteroaryl groups. This is particularly crucial for designing molecules that must penetrate deep, hydrophobic protein-protein interaction (PPI) interfaces.
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The N1-Ethyl Substitution: Unsubstituted indoles possess a hydrogen bond donor (N-H) that can lead to off-target kinase binding or rapid metabolic clearance. N-alkylation with an ethyl group removes this donor capacity, thereby increasing the molecule's lipophilicity, improving passive membrane permeability, and locking the indole into a specific spatial orientation within target binding pockets.
Quantitative Physicochemical Data
To facilitate formulation and synthetic planning, the core physicochemical properties of 4-Bromo-1-ethyl-1H-indole are summarized below, grounded in established chemical databases[1].
| Property | Value |
| Chemical Name | 4-Bromo-1-ethyl-1H-indole |
| CAS Number | 1194375-88-6 |
| Molecular Formula | C₁₀H₁₀BrN |
| Molecular Weight | 224.10 g/mol |
| Appearance | Off-white to pale yellow viscous liquid/solid |
| Boiling Point | ~310–330 °C (Predicted) |
| Density | ~1.4 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in H₂O |
Mechanistic Role in Advanced Therapeutics
The 4-bromo-1-ethyl-1H-indole scaffold is not merely a structural building block; it is actively utilized in the synthesis of highly potent clinical candidates across oncology and immunology.
Oncology: Mcl-1 Inhibition
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic member of the Bcl-2 protein family. Its overexpression allows cancer cells to evade apoptosis and develop resistance to chemotherapy[2]. Targeting Mcl-1 requires small molecules that can tightly bind to its BH3-binding groove. Derivatives of 4-bromo-1-ethyl-1H-indole are utilized to construct tricyclic or macrocyclic Mcl-1 inhibitors[3]. The C4 position is often cross-coupled to build the macrocyclic ring, while the N-ethyl group provides the necessary steric bulk to displace pro-apoptotic proteins like Bax and Bak, thereby restoring the intrinsic apoptotic pathway[2].
Fig 1. Mcl-1 apoptotic signaling pathway and the targeted inhibition mechanism.
Immunology & Neurology: P2X7R Antagonism
The P2X7 receptor (P2X7R) is an ATP-gated ion channel heavily implicated in neuroinflammation and immune response modulation. Activation of P2X7R triggers the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β[4]. Indole-3-carboxamide derivatives, synthesized directly from N-alkylated bromoindoles, have been patented as potent P2X7R antagonists[5]. The 1-ethyl substitution is critical here for optimizing the pharmacokinetic half-life and central nervous system (CNS) penetration required for treating neurodegenerative disorders[5].
Synthetic Methodologies & Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of 4-Bromo-1-ethyl-1H-indole via the N-alkylation of 4-bromo-1H-indole. This methodology is designed as a self-validating system , incorporating in-process controls (IPC) to guarantee causality and yield.
Rationale & Causality
Sodium hydride (NaH) is selected as the base because it ensures the quantitative, irreversible deprotonation of the weakly acidic indole N-H (pKa ~16.2), driven by the evolution of hydrogen gas. Anhydrous N,N-Dimethylformamide (DMF) is the optimal solvent; its polar aprotic nature poorly solvates the resulting indolide anion, leaving it highly nucleophilic and accelerating the S_N2 attack on the electrophilic carbon of ethyl bromide.
Fig 2. Synthetic workflow for N-alkylation and downstream functionalization.
Step-by-Step Protocol: N-Alkylation
Reagents Required:
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4-Bromo-1H-indole (1.0 eq, 10 mmol, 1.96 g)
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Sodium hydride (60% dispersion in mineral oil, 1.2 eq, 12 mmol, 480 mg)
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Ethyl bromide (1.5 eq, 15 mmol, 1.12 mL)
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Anhydrous DMF (20 mL)
Procedure:
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System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with argon for 15 minutes to eliminate atmospheric moisture, which would rapidly quench the NaH.
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Deprotonation: Dissolve 4-bromo-1H-indole in 20 mL of anhydrous DMF. Cool the reaction mixture to 0 °C using an ice-water bath. Add NaH portion-wise over 10 minutes. Causality Note: Slow addition controls the exothermic release of H₂ gas and prevents localized overheating. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the indolide anion.
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Alkylation: Add ethyl bromide dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.
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In-Process Control (IPC) / Validation: Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is self-validated as complete when the starting material peak (m/z ~196,[M+H]+) is entirely replaced by the product peak (m/z ~224, [M+H]+).
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Workup: Quench the reaction by slowly pouring it into 100 mL of ice-cold saturated NH₄Cl solution. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with distilled water (3 × 50 mL) and brine (50 mL) to systematically remove residual DMF.
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Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 95:5 v/v) to afford 4-Bromo-1-ethyl-1H-indole as a pale yellow viscous liquid.
Analytical & Validation Protocols
To ensure the integrity of the synthesized 4-Bromo-1-ethyl-1H-indole before downstream application, rigorous analytical validation is mandatory:
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HPLC Purity: Analyze using a C18 reverse-phase column (e.g., Agilent Zorbax) with a gradient of Water/Acetonitrile (0.1% TFA). Target purity should be >98% (UV detection at 254 nm).
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¹H-NMR (400 MHz, CDCl₃): Key diagnostic peaks include the disappearance of the broad N-H singlet (~8.2 ppm) and the appearance of a distinct triplet (~1.4 ppm, 3H) and quartet (~4.2 ppm, 2H) corresponding to the newly installed N-ethyl group. The aromatic region will display the characteristic splitting pattern of the 4-bromoindole core.
References
- Source: sigmaaldrich.
- Source: google.
- Source: googleapis.
- Title: Discovery of a Myeloid Cell Leukemia 1 (Mcl-1)
- Source: acs.
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- 1. 4-bromo-1-ethyl-1H-indole | 1194375-88-6 [sigmaaldrich.com]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA3016182A1 - Substituted indole mcl-1 inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
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